molecular formula C9H19NO B1381632 [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol CAS No. 1803609-30-4

[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol

Cat. No.: B1381632
CAS No.: 1803609-30-4
M. Wt: 157.25 g/mol
InChI Key: SWHGGGURSFRRNJ-UHFFFAOYSA-N
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Description

[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol: is a chemical compound with the molecular formula C₉H₁₉NO and a molecular weight of 157.26 g/mol . This compound is characterized by a cyclobutyl ring substituted with a methanol group and an amino group on a methylpropyl side chain. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol typically involves the reaction of cyclobutanone with an appropriate amine and reducing agent. One common method includes the following steps:

    Cyclobutanone: is reacted with in the presence of a reducing agent such as .

  • The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.
  • The resulting product is purified using standard techniques such as column chromatography or recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reducing agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Substitution reagents: Halogenating agents like thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed:

    Oxidation: Formation of cyclobutanone derivatives

    Reduction: Formation of secondary alcohols

    Substitution: Formation of halogenated cyclobutyl derivatives

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Cyclobutanol: Similar structure but lacks the amino group.

    2-Methylpropylamine: Shares the amino group but lacks the cyclobutyl ring.

    Cyclobutanone: Similar ring structure but lacks the amino and hydroxyl groups.

Uniqueness:

  • The presence of both an amino group and a hydroxyl group on the cyclobutyl ring makes [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol unique. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

[1-(1-amino-2-methylpropyl)cyclobutyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-7(2)8(10)9(6-11)4-3-5-9/h7-8,11H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHGGGURSFRRNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1(CCC1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol
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[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol
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[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol
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[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol
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[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol
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[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol

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